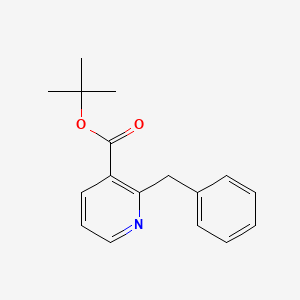
2,3-Dibromo-5-(4-chlorophenyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibromo-5-(4-chlorophenyl)thiophene: is an organic compound with the following chemical formula:
C10H5Br2ClS
(Molecular weight: 352.47 g/mol). It belongs to the class of thiophenes, which are heterocyclic aromatic compounds containing a five-membered ring with sulfur as one of the ring atoms .Méthodes De Préparation
Synthetic Routes:: The compound can be synthesized from thiophene as a starting material. Here’s a two-step synthetic route:
Preparation of 2,3,5-Tribromothiophene (1):
Industrial Production Methods:: Information on industrial-scale production methods for this specific compound is limited. it is likely that similar synthetic routes are employed in larger-scale processes.
Analyse Des Réactions Chimiques
Reactions::
Halogenation: The compound readily undergoes halogenation reactions due to the presence of bromine and chlorine atoms. These reactions involve substitution of hydrogen atoms with halogens.
Cross-Coupling Reactions: 2,3-Dibromo-5-(4-chlorophenyl)thiophene can participate in Suzuki–Miyaura coupling reactions, where it reacts with aryl or vinyl boron reagents to form carbon-carbon bonds.
Bromine (Br2): Used for halogenation.
Aryl or Vinyl Boron Reagents: Employed in cross-coupling reactions.
Major Products:: The major products depend on the specific reaction conditions and reagents used. In Suzuki–Miyaura coupling, the product would be the coupled aryl or vinyl compound.
Applications De Recherche Scientifique
This compound finds applications in various scientific fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Potential use in drug discovery.
Industry: As a precursor for materials or specialty chemicals.
Mécanisme D'action
The exact mechanism by which 2,3-Dibromo-5-(4-chlorophenyl)thiophene exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparaison Avec Des Composés Similaires
While detailed information on similar compounds is not provided here, researchers often compare this compound with related thiophenes to understand its unique properties and applications.
Propriétés
Formule moléculaire |
C10H5Br2ClS |
|---|---|
Poids moléculaire |
352.47 g/mol |
Nom IUPAC |
2,3-dibromo-5-(4-chlorophenyl)thiophene |
InChI |
InChI=1S/C10H5Br2ClS/c11-8-5-9(14-10(8)12)6-1-3-7(13)4-2-6/h1-5H |
Clé InChI |
NQFNXBVIBPZLKP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=C(S2)Br)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


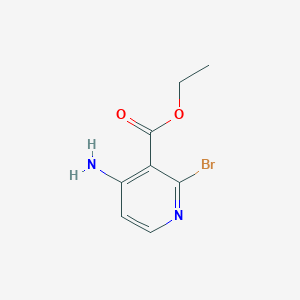

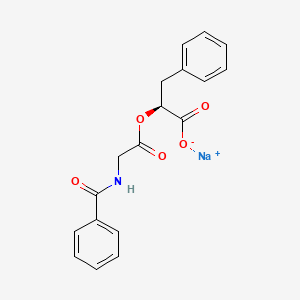
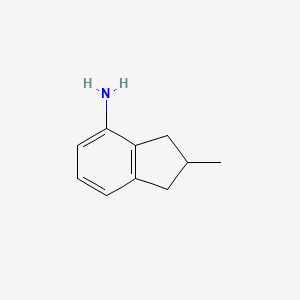
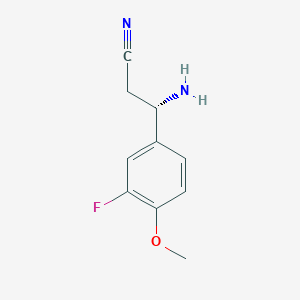
![7-(Trifluoromethyl)imidazo[1,5-b]pyridazine](/img/structure/B13027828.png)


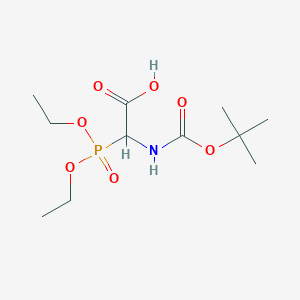
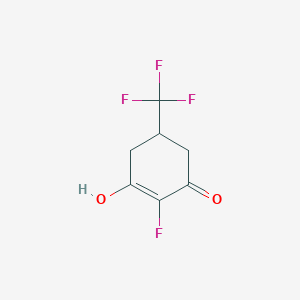
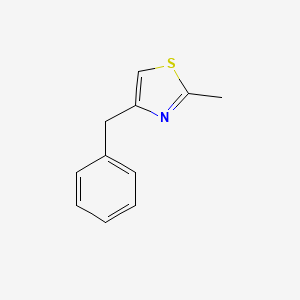
![(1S,2S,4S,8R)-1-(3,5-bis(trifluoromethyl)benzyl)-2-((R)-hydroxy(6-methoxyquinolin-4-yl)methyl)-8-vinyl-1-azoniabicyclo[2.2.2]octanebromide](/img/structure/B13027863.png)
![2-chloro-N-methoxy-N-methyl-5-[(2S,3S,4R,5R,6R)-3,4,5-tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-yl]benzamide](/img/structure/B13027867.png)
